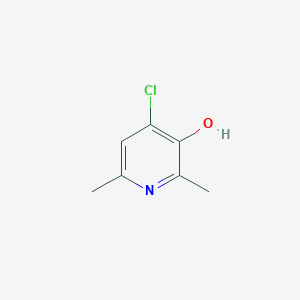
2,3-Diaminoterephthalonitrile
Übersicht
Beschreibung
2,3-Diaminoterephthalonitrile is a chemical compound with the molecular formula C8H6N4 . It is used in the synthesis of various organic compounds .
Molecular Structure Analysis
The molecular structure of 2,3-Diaminoterephthalonitrile consists of 8 carbon atoms, 6 hydrogen atoms, and 4 nitrogen atoms . The molecular weight is 158.16 g/mol . The InChI key is ZRMXARGXRHLBDO-UHFFFAOYSA-N .Chemical Reactions Analysis
The specific chemical reactions involving 2,3-Diaminoterephthalonitrile are not detailed in the search results .Physical And Chemical Properties Analysis
2,3-Diaminoterephthalonitrile has a molecular weight of 158.16 g/mol . It has a hydrogen bond donor count of 2 and a hydrogen bond acceptor count of 4 . The compound has a rotatable bond count of 0 . The topological polar surface area is 99.6 Ų .Wissenschaftliche Forschungsanwendungen
Chemosensors Development
- Sensing of Ionic and Reactive Oxygen Species: 2,3-Diaminomaleonitrile (DAMN), a related compound, is used in the development of chemosensors for sensing metal ions, anions, and reactive oxygen species. This application stems from its ability to act as a building block for molecular architectures and preorganized arrays of functionality (Aruna et al., 2019).
Environmental and Biological Analysis
- Detection of Nitrite and Nitric Oxide: 2,3-Diaminonaphthalene (DAN), another similar compound, has been used in various methods to detect nitrite and nitric oxide in biological fluids. This includes a fluorometric method involving β-cyclodextrin, allowing detection at physiological pH (Esquembre et al., 2005).
Material Science and Organic Synthesis
- Synthesis of Organic Compounds: 2,3-Diaminomaleonitrile (DAMN) has been used as a versatile building block for synthesizing various organic compounds including Schiff's bases, imidazoles, and pyrazines (Chaudhary, 2022).
- Optoelectronic Applications: Diaminoterephthalate has been used as a chromophore in dyads with [60]fullerene for optoelectronic applications, showcasing its potential in this field (Freimuth et al., 2015).
Corrosion Inhibition
- Aluminium Corrosion Inhibition: 2,3-Diaminonaphthalene has been studied for its role in inhibiting aluminium corrosion in hydrochloric acid, with findings indicating it can significantly reduce corrosion, especially in the presence of iodide ions (Obot et al., 2009).
Wirkmechanismus
Safety and Hazards
Zukünftige Richtungen
A paper titled “Diamino-Terephthalonitrile-based Single Benzene Fluorophores Featuring Strong Solution State Fluorescence and Large Stokes Shifts” discusses the potential applications of diaminoterephthalonitrile derivatives . The molecules exhibit strong green-yellow emission and large Stokes shifts. The excited state analysis reveals a cooperative effect between the para-positioned amino groups through the electron-poor terephthalonitrile unit resulting in fluorescence amplification .
Eigenschaften
IUPAC Name |
2,3-diaminobenzene-1,4-dicarbonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6N4/c9-3-5-1-2-6(4-10)8(12)7(5)11/h1-2H,11-12H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRMXARGXRHLBDO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1C#N)N)N)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6N4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
158.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















